Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)-
Overview
Description
Synthesis Analysis
The synthesis of pyridazine derivatives has been a topic of research . For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones has been used for the efficient synthesis of a series of 1,6-dihydropyridazines .Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be analyzed using various techniques. For example, the structure of 3,6-Dichloro-4-methylpyridazine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pyridazine derivatives have been involved in a variety of chemical reactions. For instance, an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives can be determined using various analytical techniques. For instance, 3,6-Dichloro-4-methylpyridazine is a brown crystalline powder . Its melting point is 86°C to 88°C and boiling point is 149°C to 151°C (21 mmHg) .Mechanism of Action
The mechanism of action of pyridazine derivatives can vary depending on the specific compound and its biological target. For example, some pyridazine derivatives have been found to exhibit a wide range of pharmacological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Safety and Hazards
Future Directions
The future directions in the research of pyridazine derivatives are promising. These compounds are being explored for a wide range of pharmacological applications . Special attention is being given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .
properties
IUPAC Name |
4,6-dichloro-3-(1-chloro-2-methylpropan-2-yl)pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2/c1-8(2,4-9)7-5(10)3-6(11)12-13-7/h3H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVAXRGCWVZHRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=NN=C(C=C1Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154356 | |
Record name | Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124420-58-2 | |
Record name | Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124420582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridazine, 4,6-dichloro-3-(2-chloro-1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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